KMH-233
Description
Significance of LAT1 (SLC7A5) in Cellular Physiology and Disease Pathogenesis
LAT1 (SLC7A5) is a crucial transporter responsible for the movement of essential large neutral amino acids across biological membranes solvobiotech.comnih.govnih.gov. These amino acids are indispensable for protein synthesis, cellular metabolism, and signaling pathways nih.gov. LAT1 plays a vital role in transporting these nutrients across key physiological barriers, including the blood-brain barrier (BBB), the placenta, and the intestinal epithelium solvobiotech.comnih.govnih.gov. Its function is particularly critical for normal brain growth and development due to its role in delivering essential amino acids like tryptophan, a precursor for neurotransmitters solvobiotech.comnih.gov.
The importance of LAT1 is amplified in conditions characterized by increased metabolic demand and rapid cell proliferation, such as the activation of T cells and the growth of cancer cells solvobiotech.comnih.gov. LAT1 is frequently overexpressed in a wide variety of human cancers, where it supports the high metabolic needs of rapidly dividing tumor cells by facilitating the uptake of essential amino acids necessary for growth and survival solvobiotech.comnih.govresearchgate.netmdpi.comresearchgate.net. This overexpression has been linked to tumor progression, proliferation, and in some cases, resistance to chemotherapy solvobiotech.comnih.govmdpi.comresearchgate.net. LAT1 contributes to cellular growth, in part, by stimulating the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a key regulator of cell growth and metabolism nih.govresearchgate.net.
Beyond cancer, dysregulation of LAT1 function has been implicated in several other diseases and disorders. These include neurological conditions such as autism spectrum disorder and Parkinson's disease, where altered LAT1 activity can impact amino acid and neurotransmitter precursor availability in the brain solvobiotech.comnih.govnih.govbiorxiv.org.
Overview of Amino Acid Transporter Families and Their Roles
Amino acid transporters are integral membrane proteins that mediate the movement of amino acids into and out of cells and across intracellular compartments nih.govwikipedia.org. They are predominantly members of the large Solute Carrier (SLC) superfamily, which encompasses numerous transporter families with diverse substrate specificities wikipedia.org. The human genome encodes at least 66 amino acid transporters categorized into 11 families within the SLC superfamily nih.gov.
LAT1 (SLC7A5) is a member of the SLC7 family, specifically classified as a system L transporter . System L transporters are characterized by their sodium-independent and hydrogen-dependent transport of large neutral L-amino acids and branched-chain aromatic amino acids . LAT1 functions as a heterodimer, associating with the glycoprotein (B1211001) 4F2hc (SLC3A2). While 4F2hc is essential for the proper trafficking and stability of LAT1 at the plasma membrane, LAT1 is the subunit responsible for the actual amino acid transport activity nih.govnih.govbiorxiv.orgfrontiersin.org. This transport typically occurs via obligatory antiport, exchanging an extracellular amino acid for an intracellular one solvobiotech.com.
Other notable amino acid transporter families within the SLC superfamily include the SLC38 family (System A and N transporters), which are often sodium-coupled and transport neutral amino acids like glutamine, alanine, and asparagine, and other members of the SLC7 family, such as the cationic amino acid transporters (CATs) wikipedia.org. The diversity among these transporter families allows for the fine-tuned regulation of intracellular and extracellular amino acid concentrations, essential for numerous physiological processes.
Rationale for Pharmacological Targeting of LAT1 in Research
The critical roles of LAT1 in supplying essential amino acids, particularly to rapidly proliferating cells and across key biological barriers like the BBB, provide a strong rationale for its pharmacological targeting in research solvobiotech.comnih.govmdpi.comresearchgate.net. Two primary strategies for targeting LAT1 have emerged: inhibition of its transport activity and exploitation of its transport mechanism for drug delivery solvobiotech.comnih.govbiorxiv.orgnih.govresearchgate.net.
Inhibition of LAT1 aims to limit the supply of essential amino acids to cells with high metabolic demands, such as cancer cells. This deprivation can impede cell growth and proliferation solvobiotech.comnih.govmdpi.comresearchgate.net. This strategy is particularly relevant in cancers where LAT1 is significantly overexpressed, making tumor cells highly dependent on this transporter for nutrient uptake solvobiotech.comnih.govmdpi.comresearchgate.net.
Alternatively, the substrate specificity of LAT1 can be leveraged for targeted drug delivery. By designing drug molecules or prodrugs that mimic the structure of LAT1 substrates, researchers can utilize the transporter to facilitate the entry of therapeutic agents into specific tissues or cells that express high levels of LAT1, such as the brain or tumor cells solvobiotech.comnih.govbiorxiv.orgnih.govresearchgate.net. This approach has been successfully applied to deliver drugs like L-DOPA and melphalan (B128) across the BBB solvobiotech.comnih.gov.
KMH-233 is a chemical compound that has been investigated as a pharmacological tool to selectively inhibit LAT1. Research characterizes this compound as a potent, reversible, and selective inhibitor of LAT1 (SLC7A5) researchgate.netnih.govmedchemexpress.commedchemexpress.comarctomsci.comresearchgate.netresearchgate.net. Studies have demonstrated that this compound effectively inhibits the cellular uptake of known LAT1 substrates, such as L-leucine, with reported IC50 values around 18 µM medchemexpress.commedchemexpress.comarctomsci.com. Importantly, this compound exhibits high selectivity for LAT1 over the related transporter LAT2, with an IC50 greater than 1000 µM for LAT2 caymanchem.com.
Detailed research findings indicate that this compound can inhibit the growth of LAT1-expressing cancer cells, with an IC50 of 124 µM reported in MCF-7 breast cancer cells medchemexpress.comarctomsci.com. Mechanistically, this compound has been shown to reduce the protein levels of key signaling molecules like mTOR and NF-κB and induce apoptosis in these cancer cells nih.govcaymanchem.com. Furthermore, studies suggest that this compound can enhance the anti-proliferative effects of other chemotherapeutic agents, such as Bestatin (B1682670) and Cisplatin (B142131), when used in combination medchemexpress.comarctomsci.comresearchgate.netcaymanchem.com. Investigations into its potential as an anti-cancer agent have also included assessments of its hemocompatibility and its effects on brain amino acid homeostasis in mouse models, suggesting a favorable profile in these aspects at tested concentrations researchgate.netnih.gov. The use of this compound as a selective LAT1 inhibitor has been instrumental in research aimed at understanding the role of LAT1 in the uptake of various compounds mdpi.com.
The following table summarizes some key inhibitory data for this compound:
| Compound | Target | Inhibition Type | IC50 (µM) | Cell Line / Substrate | Source |
| This compound | LAT1 | Inhibition of L-leucine uptake | 18 | Not specified / L-leucine | medchemexpress.commedchemexpress.comarctomsci.com |
| This compound | LAT1 | Cell Growth Inhibition | 124 | MCF-7 cells | medchemexpress.comarctomsci.com |
| This compound | LAT2 | Inhibition | >1000 | Not specified | caymanchem.com |
These findings underscore the potential of this compound as a research tool for studying LAT1 function and as a lead compound in the development of novel therapeutic strategies targeting LAT1, particularly in oncology.
Properties
CAS No. |
1941174-13-5 |
|---|---|
Molecular Formula |
C32H25N7O5 |
Molecular Weight |
587.596 |
IUPAC Name |
(S)-2-amino-3-(3-((2,4-dicyano-3-(4-(2-(methylamino)-2-oxoethoxy)phenyl)benzo[4,5]imidazo[1,2-a]pyridin-1-yl)carbamoyl)phenyl)propanoic acid |
InChI |
InChI=1S/C32H25N7O5/c1-36-27(40)17-44-21-11-9-19(10-12-21)28-22(15-33)29-37-25-7-2-3-8-26(25)39(29)30(23(28)16-34)38-31(41)20-6-4-5-18(13-20)14-24(35)32(42)43/h2-13,24H,14,17,35H2,1H3,(H,36,40)(H,38,41)(H,42,43)/t24-/m0/s1 |
InChI Key |
MLNOOVGSMCJSCE-DEOSSOPVSA-N |
SMILES |
O=C(O)[C@@H](N)CC1=CC=CC(C(NC2=C(C#N)C(C3=CC=C(OCC(NC)=O)C=C3)=C(C#N)C4=NC5=CC=CC=C5N24)=O)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KMH-233; KMH 233; KMH233. |
Origin of Product |
United States |
Molecular Mechanism of Action of Kmh 233 As a Lat1 Inhibitor
Selective Inhibition of LAT1-Mediated Amino Acid Transport
KMH-233 functions as a potent, reversible, and selective inhibitor of LAT1. medchemexpress.commedchemexpress.comcaymanchem.com It interferes with the binding and transport of essential neutral amino acids facilitated by LAT1. medchemexpress.commedchemexpress.com Studies have demonstrated that this compound significantly inhibits the uptake of LAT1 substrates. medchemexpress.commdpi.com
Inhibition of Essential Neutral Amino Acid Uptake (e.g., L-Leucine)
A key aspect of this compound's action is its ability to inhibit the cellular uptake of essential neutral amino acids, notably L-leucine. medchemexpress.comcaymanchem.comresearchgate.netnih.govCurrent time information in Kuala Lumpur, MY.chimia.chmedkoo.comresearchgate.netbiocompare.com L-leucine is a critical amino acid that plays a significant role in cellular signaling and protein synthesis. frontiersin.orge-century.us this compound has been shown to inhibit the uptake of L-leucine with an IC50 value of 18 µM. medchemexpress.commedchemexpress.comcaymanchem.combiocompare.combioscience.co.ukglpbio.com This inhibition of essential amino acid uptake starves cells that are highly dependent on LAT1 for nutrient acquisition.
Comparative Analysis of this compound Selectivity with Other LAT1 Inhibitors
This compound exhibits selectivity for LAT1 over other transporters, including LAT2. caymanchem.com Its IC50 value for LAT1 is 18.2 µM, while for LAT2, it is >1,000 µM, indicating a significant preference for inhibiting LAT1. caymanchem.com This selectivity is a crucial characteristic when considering its potential therapeutic applications, aiming to minimize off-target effects. Compared to some other LAT1 inhibitors like BCH and JPH203, this compound has been described as a selective and slowly reversible inhibitor. chimia.chresearchgate.net While BCH and JPH203 have shown interactions with other transporters like OATs and OATPs, raising questions about their selectivity, this compound's profile suggests a more targeted action on LAT1. chimia.chresearchgate.net Structural analysis suggests this compound might act as a non-transportable competitive inhibitor with a unique binding mode compared to transportable inhibitors like JPH203 and SKN203. liverpool.ac.uk
Downstream Signaling Pathway Modulation
Inhibition of LAT1 by this compound leads to downstream effects on crucial cellular signaling pathways, particularly the mTOR and NF-κB pathways. medchemexpress.comcaymanchem.comCurrent time information in Kuala Lumpur, MY.mdpi.combioscience.co.ukresearchgate.net These pathways are central regulators of cell growth, proliferation, and survival, and their modulation contributes to the cellular consequences observed upon this compound treatment.
Impact on Mammalian Target of Rapamycin (B549165) (mTOR) Pathway
The mTOR pathway, particularly mTORC1, is a key regulator of cell growth and protein synthesis and is highly sensitive to intracellular amino acid levels, especially leucine. frontiersin.orge-century.usnih.govmdpi.comportlandpress.com By inhibiting LAT1-mediated amino acid uptake, this compound effectively reduces the availability of essential amino acids required for mTOR activation. medchemexpress.comcaymanchem.comresearchgate.netnih.govCurrent time information in Kuala Lumpur, MY.mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.gov Studies have shown that this compound reduces the total protein levels of mTOR in LAT1-expressing cancer cells. caymanchem.comresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov This reduction in mTOR levels contributes to the observed anti-proliferative effects of this compound. caymanchem.comresearchgate.netresearchgate.netresearchgate.net
Cellular Consequences of LAT1 Inhibition by this compound
The inhibition of LAT1 by this compound and the subsequent modulation of downstream signaling pathways lead to significant cellular consequences, particularly in cells highly dependent on LAT1 activity, such as many cancer cells. medchemexpress.comcaymanchem.comnih.govCurrent time information in Kuala Lumpur, MY.chimia.chmdpi.combioscience.co.ukresearchgate.net By limiting the influx of essential amino acids, this compound can inhibit cell growth and proliferation. medchemexpress.commedchemexpress.commedkoo.combiocompare.combioscience.co.ukglpbio.com Studies have demonstrated a significant reduction in cell growth upon treatment with this compound, with an IC50 value of 124 µM in MCF-7 breast cancer cells. medchemexpress.commedchemexpress.com Furthermore, this compound has been shown to induce apoptosis in LAT1-expressing cancer cells. caymanchem.comresearchgate.netnih.govnih.govx-mol.com This induction of programmed cell death is a critical outcome of disrupting the nutrient supply and signaling pathways essential for cancer cell survival. caymanchem.comresearchgate.netnih.govnih.govx-mol.com
Induction of Apoptosis in Target Cells
Inhibition of LAT1 by this compound has been shown to induce apoptosis in LAT1-expressing cancer cells. caymanchem.comresearchgate.netnih.govnih.gov This effect is linked to the reduction in the total protein amounts of key signaling molecules, specifically mTOR (mammalian target of rapamycin) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). caymanchem.comnih.govnih.gov mTOR is a central regulator of cell growth, proliferation, and survival, and its activity is highly dependent on amino acid availability. mdpi.com NF-κB is a transcription factor involved in various cellular processes, including inflammation, immune responses, and cell survival. nih.gov By reducing the levels of these proteins, this compound disrupts signaling pathways that promote cancer cell survival, ultimately leading to increased apoptosis. caymanchem.comnih.govnih.gov Studies have shown that this compound at a concentration of 100 µM can reduce mTOR and NF-κB levels and induce apoptosis in MCF-7 breast cancer cells. caymanchem.com Furthermore, this compound has been found to induce apoptosis effectively when used in combination with other chemotherapeutics, such as the protease inhibitor bestatin (B1682670). nih.gov
Regulation of Cell Proliferation and Growth
This compound significantly inhibits the growth of cancer cells. medchemexpress.com This is a direct consequence of its ability to inhibit the binding and transport of essential neutral amino acids required for cell growth. medchemexpress.com Research has shown that this compound can reduce cell growth with an IC50 value of 124 µM. medchemexpress.com
This compound also demonstrates the ability to potentiate the anti-proliferative efficacy of other anti-cancer agents, such as Bestatin and Cisplatin (B142131). medchemexpress.comchimia.ch At a concentration of 25 µM, this compound was effective in enhancing the anti-proliferative effects of Bestatin (100 µM) and Cisplatin (100 µM), inhibiting cell growth by 53% and 50%, respectively, when used in combination. medchemexpress.com This suggests that targeting LAT1 with this compound can enhance the effectiveness of existing chemotherapies by further limiting the resources available for cancer cell proliferation. medchemexpress.comchimia.ch
The reduction in mTOR protein levels induced by this compound also contributes to the inhibition of cell proliferation and growth, as mTOR signaling is critical for these processes. caymanchem.comresearchgate.netnih.govnih.gov While this compound shows promise as an anti-cancer agent by inhibiting LAT1 and affecting key signaling pathways, it has been suggested that LAT1 inhibition alone may not be sufficient as a sole chemotherapy due to potential compensatory mechanisms in cancer cells for amino acid supply. chimia.ch Therefore, its use in combination with other agents appears to be a more effective strategy for inhibiting cancer cell growth and proliferation. nih.govchimia.ch
Data Table: Effects of this compound on Cell Growth
| Compound(s) | Concentration(s) | Effect on Cell Growth | Citation |
| This compound | IC50 | 124 µM | medchemexpress.com |
| This compound (25 µM) + Bestatin (100 µM) | 25 µM + 100 µM | 53% inhibition | medchemexpress.com |
| This compound (25 µM) + Cisplatin (100 µM) | 25 µM + 100 µM | 50% inhibition | medchemexpress.com |
| This compound | 25 µM and 100 µM | Reduces viability of MCF-7 cells | caymanchem.com |
Data Table: Effects of this compound on Protein Levels and Apoptosis in MCF-7 Cells
| Compound(s) | Concentration(s) | Effect on mTOR Levels | Effect on NF-κB Levels | Effect on Apoptosis | Citation |
| This compound | Below 25 µM | Reduced total protein amount | Reduced total protein amount | Increased apoptosis | researchgate.netnih.gov |
| This compound | 100 µM | Reduces levels | Reduces levels | Induces apoptosis | caymanchem.com |
| This compound + Bestatin | Not specified | Not specified | Not specified | Induces apoptosis effectively | nih.gov |
Preclinical Efficacy Studies of Kmh 233
In Vitro Investigations in Cellular Models
In vitro studies have utilized various cell lines to assess the effects of KMH-233 on cancer cell growth, its potential synergy with existing chemotherapies, its impact on non-malignant cells, and its influence on cellular amino acid transport.
Antiproliferative Effects in Established Cancer Cell Lines (e.g., MCF-7, Lymphoma, Thyroid, Pancreatic)
This compound has demonstrated antiproliferative activity in various cancer cell lines. It functions by inhibiting the binding and transport of essential neutral amino acids, which are necessary for cancer cell growth medchemexpress.comglpbio.com. In human MCF-7 breast cancer cells, this compound showed a significant reduction in cell growth with an IC₅₀ of 124 µM medchemexpress.comglpbio.com. Antiproliferative effects against other cancer types, including lymphoma, thyroid, and pancreatic cancers, have also been reported for LAT1 inhibitors, suggesting potential relevance for this compound in these contexts, although specific data for this compound across all these lines were not detailed in the provided snippets researchgate.net.
| Cell Line | Effect Observed | IC₅₀ (µM) | Reference |
|---|---|---|---|
| MCF-7 | Reduction of cell growth | 124 | medchemexpress.comglpbio.com |
| MCF-7 | Inhibition of [¹⁴C]-L-leucine uptake | 18.2 | medchemexpress.com |
Synergistic Effects with Established Chemotherapeutic Agents (e.g., Cisplatin (B142131), Bestatin)
This compound has been shown to potentiate the efficacy of established chemotherapeutic agents. Even at low concentrations (25 µM), this compound significantly enhanced the effectiveness of Bestatin (B1682670) (100 µM) and Cisplatin (100 µM), inhibiting cell growth by 53% and 50%, respectively medchemexpress.comglpbio.com. This suggests that combining this compound with these agents could lead to improved anti-proliferative outcomes medchemexpress.comresearchgate.net. This synergistic effect, particularly with cisplatin and bestatin in breast cancer cells, has been linked to the reduction of mTOR and NF-κB signaling pathways researchgate.net.
| Combination Therapy | This compound Concentration (µM) | Co-agent Concentration (µM) | Observed Effect | Reference |
|---|---|---|---|---|
| This compound + Bestatin | 25 | 100 | 53% inhibition of cell growth | medchemexpress.comglpbio.com |
| This compound + Cisplatin | 25 | 100 | 50% inhibition of cell growth | medchemexpress.comglpbio.com |
Studies on Non-Malignant Cell Lines (e.g., Human Umbilical Vein Endothelial Cells, Human Aortic Smooth Muscle Cells, Primary Neurons, Astrocytes, Microglia)
Studies have also investigated the effects of this compound on non-malignant cell lines to assess its selectivity. This compound was found to induce only minor inhibitory effects on the growth of primary human umbilical vein endothelial cells (HUVEC) and human aortic smooth muscle cells (AoSMC) and only at relatively high concentrations (> 10 µM) nih.gov. In studies involving immortalized mouse microglia (BV2), lower concentrations (<50 µM) of this compound did not markedly affect cell growth, with viability remaining over 90% compared to control mdpi.com. Even at higher concentrations (>100 µM), the reduction in cell growth was minor (9–19% reduction) mdpi.com. Research on mouse primary neurons, astrocytes, and immortalized microglia (BV2) has shown that LAT1 is expressed and functional in these cells, and this compound was used as a selective inhibitor to demonstrate LAT1-mediated uptake of compounds uef.firesearchgate.net.
Analysis of Cellular Amino Acid Homeostasis and Transport Dynamics
This compound, as a LAT1 inhibitor, is designed to inhibit the transport of essential neutral amino acids into cells medchemexpress.comglpbio.com. Studies have used this compound to demonstrate the LAT1-utilization for the cellular uptake of various compounds in cell lines like BV2 microglia mdpi.com. The inhibition of LAT1 by this compound reduces the uptake of LAT1 substrates, such as L-leucine, into cancer cells, thereby disrupting cellular amino acid homeostasis medchemexpress.comglpbio.com. This disruption is a key mechanism by which this compound exerts its antiproliferative effects medchemexpress.comglpbio.com.
In Vivo Investigations in Preclinical Animal Models
In vivo studies have been conducted in preclinical animal models, primarily focusing on the impact of this compound on brain amino acid homeostasis.
Evaluation of LAT1-Mediated Transport Across Biological Barriers (e.g., Blood-Brain Barrier)
Studies have evaluated the interaction of this compound with LAT1, particularly concerning its transport across biological barriers like the blood-brain barrier (BBB). This compound functions as a potent, reversible, and selective inhibitor of LAT1 (SLC7A5). nih.govmedchemexpress.comresearchgate.netpjoes.com Research indicates that this compound inhibits the uptake of LAT1 substrates, such as L-leucine. nih.govmedchemexpress.compjoes.com
The blood-brain barrier is a significant biological barrier where LAT1 is highly expressed on both the luminal and abluminal sides of brain capillary endothelial cells, as well as on brain parenchymal cells like astrocytes and neurons. caymanchem.comresearchgate.net This widespread expression facilitates the transport of essential amino acids and certain drugs into the central nervous system. caymanchem.comresearchgate.netuni-freiburg.de
In studies involving mice, the effect of this compound on brain amino acid homeostasis was evaluated after intraperitoneal administration. Importantly, the inhibitor did not significantly affect the levels of key amino acids such as L-leucine, L-tyrosine, or L-tryptophan in the mouse brain. medkoo.com Furthermore, it did not appear to modulate the function of LAT1 on the cell surface in these studies. medkoo.com this compound has also demonstrated the ability to detach from the cell surface and the blood-brain barrier. nih.gov
This compound has been utilized as a tool to investigate LAT1-mediated uptake of other compounds in various cell types, including immortalized mouse microglia (BV2) and primary mouse astrocytes. wikipedia.org These studies showed that the uptake of certain compounds was significantly inhibited in the presence of this compound, confirming their utilization of the LAT1 transporter. wikipedia.org
Efficacy in Animal Models of Cancer (General research observations)
Preclinical research has explored the efficacy of this compound in cancer models, focusing on its general effects on cancer cell growth and viability. This compound has demonstrated antiproliferative effects in LAT1-expressing cancer cells. nih.govmedchemexpress.comresearchgate.netpjoes.com
A key finding from research is the ability of this compound to potentiate the efficacy of other commonly used chemotherapeutic agents. In studies using MCF-7 breast cancer cells, this compound significantly enhanced the antiproliferative effects of Bestatin and Cisplatin, even at relatively low concentrations (25 µM). nih.govmedchemexpress.comresearchgate.netpjoes.com At a concentration of 25 µM, this compound was reported to inhibit cell growth by 53% when combined with Bestatin (100 µM) and by 50% when combined with Cisplatin (100 µM). researchgate.net
Mechanistically, this compound has been shown to reduce the total protein levels of mTOR and NF-κB, signaling pathways often dysregulated in cancer, and induce apoptosis in LAT1-expressing cancer cells. medkoo.com
While direct monotherapy with LAT1 inhibitors like this compound may face challenges due to potential compensatory mechanisms in cancer cells, such as increased amino acid supply through autophagy, combining LAT1 inhibition with other therapeutic strategies appears promising. pjoes.commedkoo.com Preclinical data suggest that using this compound in combination with a protease inhibitor like Bestatin could lead to improved clinical outcomes compared to LAT1 inhibition alone. pjoes.commedkoo.com
Although specific detailed efficacy data for this compound in various in vivo animal cancer models were not extensively available in the provided snippets, the compound is discussed in the context of targeting LAT1-positive cancers, including glioblastoma and triple-negative breast cancer that has metastasized to the brain. The strategy of targeting LAT1 in a 4T1-BALB/c tumor-bearing mouse model has shown inhibition of tumor growth and remodeling of the immune microenvironment, highlighting the potential of this approach. Furthermore, this compound was found to accumulate in the prostate of healthy mice following intraperitoneal injection, suggesting potential for investigation in prostate cancer treatment. nih.gov
Table 1: Summary of In Vitro Efficacy Findings for this compound
| Effect | Cell Line | Concentration(s) Tested | Key Observation | Source |
| Inhibition of L-leucine uptake (IC₅₀) | Not specified | 18 µM | Inhibits uptake of LAT1 substrate | medchemexpress.compjoes.com |
| Inhibition of cell growth (IC₅₀) | Not specified | 124 µM | Significant reduction in cell growth | researchgate.net |
| Reduction of cell viability | MCF-7 | 25 µM, 100 µM | Reduces viability | medchemexpress.compjoes.com |
| Potentiation of Bestatin efficacy | MCF-7 | 25 µM (with 100 µM Bestatin) | 53% inhibition of cell growth | researchgate.net |
| Potentiation of Cisplatin efficacy | MCF-7 | 25 µM (with 100 µM Cisplatin) | 50% inhibition of cell growth | researchgate.net |
| Reduction of mTOR and NF-κB levels | MCF-7 | 100 µM | Reduces total protein amounts | medchemexpress.commedkoo.com |
| Induction of apoptosis | MCF-7 | Not specified (effective with bestatin) | Induces apoptosis in LAT1-expressing cells, effectively with bestatin. | medkoo.com |
Research Methodologies and Analytical Approaches for Studying Kmh 233
Cell-Based Assays for Transport and Viability Assessment
Cell-based assays are fundamental in evaluating the biological activity of KMH-233, particularly its ability to inhibit LAT1-mediated transport and its effects on cell growth and survival. nih.govnih.govsbsl.aznih.gov
Radioligand Uptake Assays (e.g., using [14C]-L-Leucine, [3H]-Gabapentin)
Radioligand uptake assays are commonly used to assess the inhibitory effect of this compound on LAT1 transport activity. These assays typically involve using radiolabeled LAT1 substrates, such as [14C]-L-leucine or [3H]-gabapentin. uef.finih.govresearchgate.netnih.govmdpi.comd-nb.inforesearchgate.net By measuring the uptake of the radiolabeled substrate into cells expressing LAT1 in the presence and absence of this compound, researchers can determine the extent to which this compound inhibits this transport. uef.finih.govresearchgate.netnih.govmdpi.comd-nb.inforesearchgate.net For instance, the uptake of [14C]-L-leucine has been shown to be inhibited by this compound in various cell types, including primary mouse neurons, astrocytes, immortalized microglia, and MCF-7 cells. uef.finih.govacs.org The concentration of this compound required to achieve half-maximal inhibition (IC50) of L-leucine uptake is a key parameter determined in these assays, with reported values around 18 µM in MCF-7 cells. medchemexpress.comarctomsci.comglpbio.commedchemexpress.comuef.fi
Cell Proliferation and Viability Assays (e.g., Resazurin-based fluorimetric analysis)
Cell proliferation and viability assays are employed to evaluate the impact of this compound on cell growth and survival. Resazurin-based fluorimetric analysis is a frequently used method for this purpose. nih.govnih.govsbsl.az This assay relies on the reduction of the non-fluorescent resazurin (B115843) dye to the fluorescent resorufin (B1680543) by metabolically active cells. sbsl.azmdpi.com A decrease in fluorescence intensity indicates reduced cell viability or proliferation. This compound has been shown to cause a significant reduction in cell growth in cancer cell lines, such as MCF-7 cells, with reported IC50 values for antiproliferative activity around 124 µM after 72 hours of incubation. medchemexpress.comarctomsci.commedchemexpress.com These assays demonstrate that this compound can inhibit the cell growth of cancer cells, likely by inhibiting the transport of essential neutral amino acids. medchemexpress.comarctomsci.commedchemexpress.com
| Cell Line | Assay Type | Incubation Time | Result (IC50) | Citation |
|---|---|---|---|---|
| MCF-7 | Resazurin-based fluorimetric | 72 hours | 124 µM | medchemexpress.comarctomsci.commedchemexpress.com |
Apoptosis Detection Methods (e.g., Flow Cytometry)
Apoptosis detection methods are used to determine if the reduction in cell viability caused by this compound is due to programmed cell death (apoptosis). Flow cytometry is a common technique for this analysis. nih.govnih.govashpublications.orgopen.ac.uk Assays like the Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, can distinguish between viable, apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) to the outer membrane (detected by Annexin V) and the integrity of the cell membrane (assessed by PI exclusion). nih.govashpublications.org Studies have shown that this compound can induce apoptosis in LAT1-expressing cancer cells. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net For example, this compound at a concentration of 100 µM significantly decreased the percentage of viable MCF-7 cells and induced apoptosis after 72 hours. nih.gov
Biochemical and Molecular Techniques
Biochemical and molecular techniques provide insights into the cellular pathways affected by this compound and allow for the quantification of the compound in biological matrices. uef.fimdpi.comd-nb.infouef.finih.govresearchgate.net
Western Blot Analysis for Protein Expression (e.g., mTOR, NF-κB)
Western blot analysis is a technique used to detect and quantify specific proteins in cell or tissue lysates. This method is valuable for investigating the molecular targets and downstream signaling pathways affected by this compound, such as mTOR and NF-κB. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov Studies have indicated that this compound can reduce the total protein amounts of mTOR and NF-κB in LAT1-expressing cancer cells. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net This suggests that the anti-proliferative and apoptosis-inducing effects of this compound may involve the modulation of these signaling pathways, which are crucial for cell growth, survival, and inflammation. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS), often tandem mass spectrometry (LC-MS/MS), is a powerful analytical technique used for the identification and quantification of compounds in complex biological samples. uef.fimdpi.comd-nb.infouef.finih.gov This method is essential for determining the concentration of this compound in cell lysates, tissue homogenates, or biological fluids, which is critical for pharmacokinetic and cellular uptake studies. uef.fimdpi.comd-nb.infouef.finih.gov LC-MS/MS analysis involves separating the components of a sample by liquid chromatography and then detecting and quantifying the target compound based on its mass-to-charge ratio using a mass spectrometer. uef.fimdpi.comd-nb.infouef.fi This technique allows for sensitive and specific measurement of this compound levels, enabling researchers to correlate the compound's concentration with its observed biological effects. uef.fimdpi.comd-nb.infouef.finih.gov
Advanced Biophysical and Computational Techniques
Advanced biophysical and computational techniques play a crucial role in understanding the interaction of this compound with LAT1 and the functional consequences of this interaction. These methods range from in vitro and ex vivo functional assays to high-resolution structural determination and in silico modeling, providing a comprehensive view of this compound's effects at molecular and cellular levels.
In Situ Brain Perfusion Techniques in Animal Models
In situ brain perfusion is an ex vivo technique utilized in animal models, typically rodents, to assess the transport of substances across the blood-brain barrier (BBB). This method involves perfusing the cerebral vasculature with a solution containing the compound of interest, allowing for the direct measurement of its uptake into the brain tissue, independent of systemic circulation and metabolism effects.
This compound has been employed in in situ brain perfusion studies to investigate its ability to inhibit the LAT1-mediated transport of other compounds across the BBB. By including this compound in the perfusion solution along with a known LAT1 substrate (such as L-[¹⁴C]-leucine or certain prodrugs), researchers can quantify the extent to which this compound reduces the uptake of the substrate into the brain, thereby demonstrating its inhibitory potency at the BBB.
Studies using in situ brain perfusion in rats have shown that certain prodrugs designed to utilize LAT1 for brain delivery exhibit inhibited brain uptake of L-[¹⁴C]-leucine in the presence of this compound, confirming their interaction with LAT1 at the BBB dokumen.pubkaysnyderattorney.com. Similarly, in situ mouse brain perfusion studies have demonstrated that this compound can inhibit the brain uptake of various phenylalanine derivatives, highlighting its effectiveness as a LAT1 inhibitor in this model dokumen.pubtandfonline.com. For instance, the brain uptake of developed perforin (B1180081) inhibitor ester- and amide-based derivatives was assessed using in situ mouse brain perfusion, and their uptake was shown to be inhibited by this compound dokumen.pub.
These studies provide valuable data on the functional activity of this compound as a LAT1 inhibitor at the BBB, contributing to the understanding of LAT1's role in transporting various molecules into the brain and the potential for using inhibitors like this compound to modulate this transport.
Cryo-Electron Microscopy for Transporter Structure Elucidation
Cryo-electron microscopy (Cryo-EM) is a powerful technique used to determine the high-resolution three-dimensional structures of biological macromolecules, including membrane transporters like LAT1. Structural information obtained from Cryo-EM is crucial for understanding the molecular basis of transporter function, substrate binding, and inhibitor interaction.
Cryo-EM studies have successfully elucidated the structure of the LAT1-4F2hc complex, providing detailed insights into its architecture and the arrangement of its subunits. While the provided information does not explicitly detail a Cryo-EM structure of this compound bound to LAT1, the structural models derived from Cryo-EM are invaluable for computational techniques such as molecular docking.
Docking analyses, often performed using structures obtained or informed by Cryo-EM, can predict the binding mode and interactions of ligands, including inhibitors like this compound, within the transporter's binding site. Based on docking analysis utilizing structural information of LAT1-CD98hc, this compound has been predicted to be a non-transportable competitive inhibitor with a unique binding mode. This integration of Cryo-EM structural data with computational docking provides a detailed molecular perspective on how this compound might interact with LAT1 at the atomic level, complementing the functional data obtained from techniques like in situ perfusion.
Virtual Screening of Compound Libraries
Virtual screening is a computational technique used to search large libraries of chemical compounds for potential ligands that are predicted to bind to a specific biological target, such as a transporter. This method leverages computational models of the target protein's binding site and algorithms to score and rank compounds based on their predicted binding affinity and interactions.
Virtual screening efforts aimed at identifying novel ligands for LAT1 have been reported kaysnyderattorney.com. These studies often utilize homology models of LAT1, which are built based on the known structures of related transporters, sometimes refined with information from techniques like Cryo-EM.
Future Research Directions and Translational Perspectives of Lat1 Inhibitors
Elucidation of Compensatory Mechanisms in Response to LAT1 Inhibition in Disease Models
While LAT1 inhibition offers a strategy to limit amino acid supply to rapidly proliferating cells, particularly cancer cells, research indicates that cells can activate compensatory mechanisms to maintain amino acid homeostasis. Studies with LAT1 inhibitors like KMH-233 have highlighted this challenge. Cancer cells, when deprived of external amino acids via LAT1 blockade, may upregulate alternative pathways for amino acid acquisition.
One such compensatory route involves the intracellular degradation of peptides and proteins through processes like autophagy and the ubiquitin-proteasome pathway, yielding amino acids via intracellular aminopeptidases. fishersci.ca This suggests that inhibiting LAT1 alone might not be sufficient to completely halt amino acid supply in all contexts. Furthermore, the expression levels of other amino acid transporters, such as LAT2 (SLC7A8), can influence sensitivity to LAT1 inhibition. ontosight.ai Cancer cell lines with lower LAT2 expression may be more sensitive to LAT1 knockout, indicating that LAT2 can, in some instances, compensate for LAT1 function. ontosight.ai The redundancy among transporters, where others like SNAT1 and SNAT2 can also transport essential amino acids like glutamine, further underscores the complexity of targeting a single transporter. ontosight.ai
Future research needs to fully elucidate these compensatory mechanisms in various disease models. Understanding the specific pathways activated in response to LAT1 inhibition is crucial for designing more effective therapeutic strategies that can simultaneously block LAT1 and counteract these adaptive responses. This could involve identifying key enzymes or transporters involved in compensatory routes and developing inhibitors against them.
Development of Advanced Delivery Strategies Utilizing LAT1 Targeting
The strategic expression of LAT1 at key biological barriers, notably the blood-brain barrier (BBB), presents a significant opportunity for targeted drug delivery. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca LAT1 is highly expressed on both the luminal and abluminal sides of brain capillary endothelial cells, as well as on brain parenchymal cells, making it a promising portal for delivering central nervous system (CNS)-acting drugs and agents to brain tumors. wikipedia.orgwikipedia.orgwikipedia.org
This compound has been utilized as a tool to investigate LAT1-mediated uptake in various cell types, including human breast cancer cells (MCF-7) and retinal pigmented epithelial cells. fishersci.cafishersci.fiwikipedia.org These studies have demonstrated that LAT1 inhibitors can effectively reduce the cellular uptake of compounds transported by LAT1, confirming the transporter's role in their cellular entry. fishersci.cafishersci.fi The structural requirements for LAT1 binding, including the presence of amino and carboxylic acid functional groups, large neutral side groups, and often aromaticity, are being leveraged in the design of prodrugs and novel compounds aimed at utilizing LAT1 for enhanced cellular uptake and distribution. wikipedia.org Phenylalanine derivatives, for instance, have shown promise as promoieties for LAT1-mediated drug delivery across the BBB. fishersci.ca
Beyond small molecule design, advanced delivery strategies are exploring the use of LAT1-targeting nanoparticles to improve the efficacy and selectivity of therapeutic agents. fishersci.fi By conjugating nanoparticles with LAT1 ligands, researchers aim to enhance their accumulation within LAT1-overexpressing cells, such as cancer cells or brain endothelial cells. Importantly, studies with this compound in mice have indicated that inhibiting LAT1 at the BBB did not disrupt brain amino acid homeostasis, suggesting that targeted delivery approaches utilizing LAT1 might be developed without causing significant adverse effects on normal brain function. wikipedia.orgdsmz.de
Key data supporting LAT1-mediated delivery include the observed reduction in cellular uptake of various compounds in the presence of LAT1 inhibitors like this compound. For example:
| Cell Type | Compound Uptake Inhibited by this compound | Inhibition Percentage | Reference |
| Primary mouse neurons | Perforin (B1180081) inhibitor prodrug | ~25% | fishersci.ca |
| Immortalized microglia | Perforin inhibitor prodrug | ~25% | fishersci.ca |
| Mouse astrocytes | Perforin inhibitor prodrug | ~70% | fishersci.ca |
| Human breast cancer (MCF-7) or retinal pigmented epithelial (ARPE-19) cells | Various prodrugs | 65–93% | fishersci.cafishersci.fi |
| BV2 cells | Various LAT1-ligands | Significant inhibition | fishersci.se |
These findings underscore the potential of utilizing LAT1 for targeted delivery and highlight the utility of this compound as a research tool in this area.
Integration of LAT1 Inhibitors in Combination Therapies for Enhanced Efficacy
Given the potential for compensatory mechanisms to mitigate the effects of single-agent LAT1 inhibition, a significant area of future research focuses on integrating LAT1 inhibitors, such as this compound, into combination therapies. Pre-clinical data strongly support this approach, demonstrating enhanced antiproliferative effects when this compound is combined with other therapeutic agents. fishersci.cawikipedia.orgwikipedia.orgfishersci.ptresearchgate.net
Specifically, this compound has been shown to potentiate the efficacy of DNA-damaging agents like cisplatin (B142131) and protease inhibitors like bestatin (B1682670) in breast cancer cells (MCF-7). fishersci.cawikipedia.orgwikipedia.orgfishersci.ptresearchgate.net This synergistic effect is, at least in part, attributed to the impact of this compound on key signaling pathways involved in cell growth and survival, including the reduction of mTOR and NF-κB protein levels, which leads to increased apoptosis in LAT1-expressing cancer cells. fishersci.cawikipedia.orgwikipedia.orgfishersci.pt
The rationale behind these combinations is to simultaneously target LAT1-mediated amino acid uptake and other essential cellular processes or compensatory pathways. For instance, combining LAT1 inhibition with a protease inhibitor like bestatin could be particularly effective by limiting both external amino acid supply and the generation of amino acids from intracellular protein breakdown. fishersci.cawikipedia.org This multi-modal approach is considered more likely to achieve greater clinical outcomes than LAT1 inhibition alone. fishersci.ca The potential for such combination therapies is particularly promising for challenging indications like brain tumors, where effective drug delivery and overcoming resistance mechanisms are critical. fishersci.ca
Data illustrating the enhanced efficacy of this compound in combination therapies include:
| Cell Line | This compound Concentration | Combination Agent | Combination Agent Concentration | Effect on Cell Growth/Apoptosis | Reference |
| MCF-7 | Low concentrations (e.g., 25 µM) | Bestatin | 100 µM | Potentiated antiproliferative efficacy, increased apoptosis | fishersci.cawikipedia.orgwikipedia.orgresearchgate.net |
| MCF-7 | Low concentrations (e.g., 25 µM) | Cisplatin | 100 µM | Potentiated antiproliferative efficacy, increased apoptosis | fishersci.cawikipedia.orgwikipedia.orgresearchgate.net |
| LAT1-expressing cancer cells | Below 25 µM | N/A | N/A | Reduced mTOR and NF-κB, increased apoptosis | wikipedia.orgwikipedia.orgwikipedia.org |
These findings provide a strong basis for further investigation into optimal combination strategies involving this compound and other LAT1 inhibitors.
Exploration of LAT1 Modulation in Broader Pathological Contexts
While the role of LAT1 in cancer has been extensively studied due to its significant overexpression in various malignancies and its contribution to tumor growth and proliferation, research is expanding to explore the modulation of LAT1 in a broader spectrum of pathological contexts. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.ptbidd.group
Emerging research suggests that LAT1 may also be involved in other disease states beyond cancer. Its potential role in inflammatory reactions, immune responses, and insulin (B600854) resistance is beginning to be explored. fishersci.cafishersci.fi For instance, targeting LAT1 is being considered as a potential immunosuppressive strategy to regulate skin inflammation driven by specific interleukin pathways. wikipedia.orgfishersci.ca
Studies utilizing LAT1 inhibitors like this compound in non-cancerous cell types, such as primary mouse neurons, astrocytes, and immortalized microglia, further indicate the interest in understanding LAT1's function in contexts beyond malignancy. fishersci.cawikipedia.org However, the precise mechanisms by which LAT1 functions in these broader pathological contexts and the potential therapeutic effects of LAT1 inhibitors in these conditions require further clarification through dedicated research. fishersci.fi Future studies will be essential to delineate the specific roles of LAT1 in these diverse diseases and to assess the potential therapeutic utility and safety of modulating LAT1 activity.
Q & A
Q. What is the molecular mechanism of KMH-233 in inhibiting LAT1-mediated amino acid transport?
this compound acts as a selective LAT1 inhibitor by competitively blocking the uptake of substrates like L-leucine. To validate this, researchers should employ radiolabeled amino acid uptake assays in LAT1-expressing cancer cell lines (e.g., HeLa or MCF-7). Measure inhibition kinetics using varying this compound concentrations (e.g., 10–100 μM) and compare with control inhibitors like BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid). Ensure reproducibility by triplicate experiments and statistical analysis (ANOVA with post-hoc tests) .
Q. How should researchers design experiments to assess this compound’s inhibitory effects on cancer cell proliferation?
- Cell models : Use LAT1-overexpressing cancer cell lines (validated via qPCR or Western blot).
- Concentration range : Test this compound at 10–50 μM (effective dose observed in prior studies ).
- Assays : Combine MTT/WST-1 viability assays with apoptosis markers (e.g., Annexin V/PI staining).
- Controls : Include LAT1-negative cells to confirm specificity.
- Data normalization : Express results relative to untreated controls and account for solvent effects (e.g., DMSO).
Q. What are the standard assays for evaluating this compound’s pharmacokinetic properties in preclinical models?
- Plasma stability : Incubate this compound in mouse/rat plasma at 37°C, quantify residual compound via LC-MS/MS at intervals (0–24 hrs).
- Tissue distribution : Administer radiolabeled this compound to rodents, collect organs (brain, liver, tumor) at timed intervals, and measure radioactivity.
- Metabolic profiling : Use hepatocyte microsomes to identify metabolites (CYP450 isoforms).
- Half-life calculation : Apply non-compartmental analysis to plasma concentration-time curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different cancer models?
Contradictions may arise from variability in LAT1 expression, tumor microenvironment, or drug metabolism. To address this:
- Stratify results by LAT1 expression levels (IHC or flow cytometry).
- Use multivariate regression to identify confounding variables (e.g., hypoxia, stromal interactions).
- Compare in vitro data with in vivo xenograft models to assess translational relevance .
Q. What methodologies optimize the study of this compound’s synergistic effects with betastatin or cisplatin?
- Dose matrix design : Test this compound (5–25 μM) with betastatin/cisplatin at varying ratios.
- Synergy quantification : Apply the Chou-Talalay combination index (CI) method using CompuSyn software.
- Mechanistic validation : Perform RNA-seq to identify pathways altered by combination therapy (e.g., mTOR/NF-κB downregulation ).
Q. How should researchers design in vivo studies to evaluate this compound’s safety and efficacy in brain tumors?
- Model selection : Use orthotopic glioblastoma models (e.g., U87-MG in nude mice).
- Dosing regimen : Administer this compound intraperitoneally (5–20 mg/kg, 3× weekly) with concurrent betastatin.
- Safety endpoints : Monitor brain amino acid levels (via microdialysis) to ensure LAT1 inhibition does not deplete L-tryptophan/tyrosine .
- Imaging validation : Track tumor progression with MRI/PET using LAT1-specific tracers (e.g., [18F]FELP) .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data in heterogeneous tumor samples?
- Nonlinear regression : Fit dose-response curves using a four-parameter logistic model (GraphPad Prism).
- Hierarchical modeling : Account for intra-tumor heterogeneity via mixed-effects models (e.g., lme4 in R).
- Bayesian inference : Estimate posterior probabilities for IC50 shifts between LAT1-high and LAT1-low subgroups .
Methodological Guidelines
- Experimental rigor : Follow STROBE guidelines for observational studies or CONSORT for preclinical trials .
- Data transparency : Deposit raw data (e.g., RNA-seq, pharmacokinetics) in repositories like Figshare or Zenodo, adhering to FAIR principles .
- Conflict resolution : Apply contradiction analysis frameworks (e.g., identifying principal contradictions in efficacy vs. toxicity ) to prioritize research adjustments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
